

Comparative Analysis of the X-ray Crystal Structures of Cyclobutane Carboxylic Acid Derivatives

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Compound of Interest

Compound Name: *Methyl 3-cyclobutyl-3-oxopropanoate*

Cat. No.: B596963

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For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design and development. The cyclobutyl moiety is a key structural motif in many biologically active compounds. This guide provides a comparative analysis of the X-ray crystal structures of derivatives of cyclobutane carboxylic acids, offering insights into their solid-state conformations and intermolecular interactions. Due to the absence of a publicly available crystal structure for "**Methyl 3-cyclobutyl-3-oxopropanoate**," this guide focuses on structurally related cyclobutane dicarboxylic acid derivatives as valuable proxies.

Introduction to Cyclobutane Ring Conformation

The cyclobutane ring is not planar and typically adopts a puckered conformation to relieve torsional strain. This puckering can be described by a puckering amplitude and phase, which are influenced by the nature and position of substituents on the ring. The study of the crystal structures of cyclobutane derivatives provides precise information on bond lengths, bond angles, and the degree of ring puckering, which are crucial for understanding their steric and electronic properties.

Comparison of Crystallographic Data

To illustrate the conformational landscape of substituted cyclobutanes, this guide compares the crystallographic data of two key derivatives: cyclobutane-1,1-dicarboxylic acid and a highly substituted dimethyl cyclobutane-1,1-dicarboxylate derivative.

Parameter	Cyclobutane-1,1-dicarboxylic acid	Dimethyl (2R,3S,4R*)-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-3-(fluorosulfonyl)-4-((fluorosulfonyl)methyl)cyclobutane-1,1-dicarboxylate[1]
CCDC Number	Not specified, but data available[2][3]	2183363[1]
Formula	C6H8O4[2]	Not explicitly stated
Crystal System	Not specified	Not specified
Space Group	Not specified	Not specified
C1-C2 (Å)	Not specified	1.551(2)[1]
C2-C3 (Å)	Not specified	1.572(2)[1]
C3-C4 (Å)	Not specified	1.576(2)[1]
C4-C1 (Å)	Not specified	1.552(2)[1]
Ring Puckering	Puckered conformation	Puckered conformation

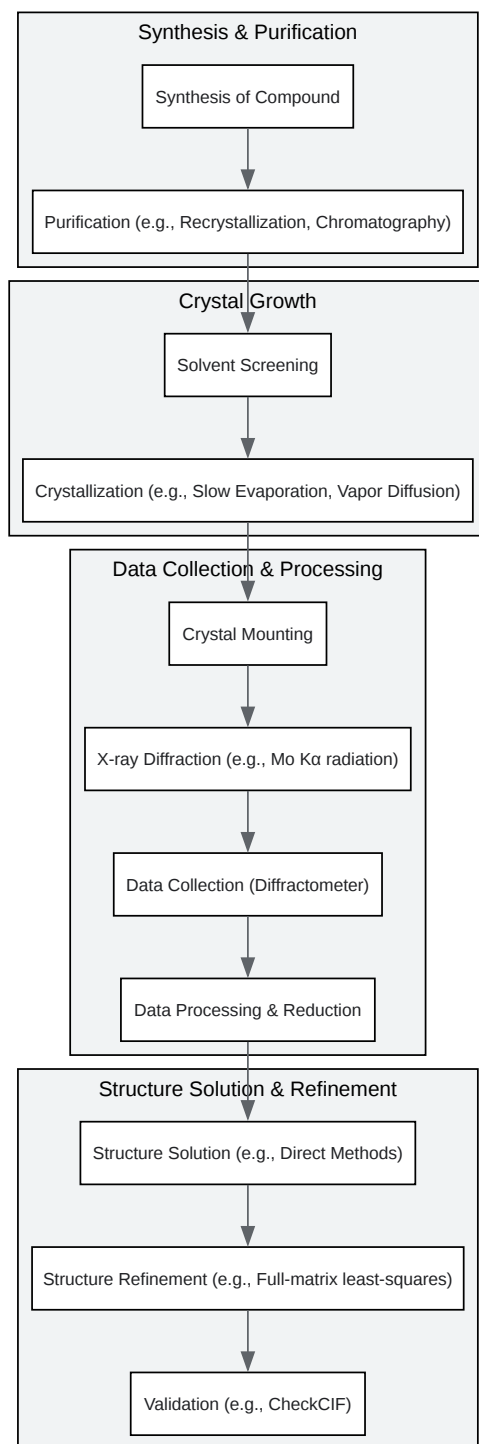
Table 1: Comparison of Crystallographic Data for Cyclobutane Dicarboxylic Acid Derivatives.

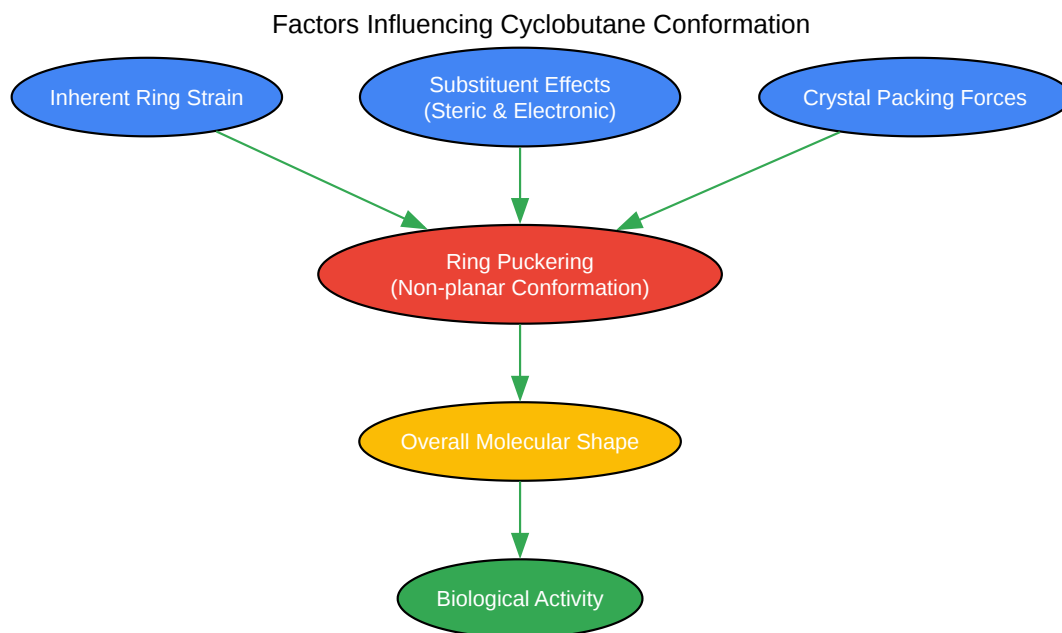
The data for the highly substituted cyclobutane derivative reveals slight variations in the C-C bond lengths within the cyclobutane ring, with the bonds adjacent to the heavily substituted carbon (C2, C3, C4) appearing slightly longer. This is indicative of steric strain imposed by the bulky substituents. Both molecules adopt a puckered conformation, which is the energetically preferred state for cyclobutane rings.

Experimental Protocols

The determination of crystal structures involves a series of well-defined steps, from crystal growth to data analysis. Below is a generalized workflow representing the common procedures.

General Experimental Workflow for X-ray Crystallography





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- 3. Cyclobutane-1,1-dicarboxylate(1-) | C₆H₇O₄⁻ | CID 6857484 - PubChem [pubchem.ncbi.nlm.nih.gov]

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